molecular formula C8H3BrFNO B15315157 4-Bromo-5-fluoro-2-formylbenzonitrile

4-Bromo-5-fluoro-2-formylbenzonitrile

Cat. No.: B15315157
M. Wt: 228.02 g/mol
InChI Key: SIRNZKFMOVICKY-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-formylbenzonitrile is a substituted benzonitrile derivative featuring bromine (Br) at position 4, fluorine (F) at position 5, and a formyl group (-CHO) at position 2 on the aromatic ring. The formyl group enhances electrophilicity, making the compound a versatile intermediate in organic synthesis, particularly for constructing heterocycles or pharmaceuticals. Bromine and fluorine substituents further modulate reactivity and electronic characteristics, influencing solubility, stability, and binding interactions in medicinal chemistry contexts .

Properties

Molecular Formula

C8H3BrFNO

Molecular Weight

228.02 g/mol

IUPAC Name

4-bromo-5-fluoro-2-formylbenzonitrile

InChI

InChI=1S/C8H3BrFNO/c9-7-1-6(4-12)5(3-11)2-8(7)10/h1-2,4H

InChI Key

SIRNZKFMOVICKY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)F)C#N)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoro-2-formylbenzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-4-fluorobenzaldehyde and copper(I) cyanide (CuCN).

    Reaction Conditions: The reaction mixture is heated at 170°C for 24 hours in N-methyl-2-pyrrolidone (NMP) solvent. The progress of the reaction is monitored using thin-layer chromatography (TLC).

    Workup: After the reaction is complete, the mixture is cooled to 80°C, and celite is added. The mixture is stirred for an additional hour before filtration. The filtrate is then washed with water and dried over anhydrous sodium sulfate.

Industrial Production Methods

Industrial production methods for 4-Bromo-5-fluoro-2-formylbenzonitrile are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of larger reaction vessels, automated monitoring systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoro-2-formylbenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

Scientific Research Applications

4-Bromo-5-fluoro-2-formylbenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-2-formylbenzonitrile involves its interaction with various molecular targets and pathways. The compound can undergo halogenation and coupling reactions, which are essential for the synthesis of derivatives used in medical imaging and organic synthesis. For example, the synthesis of 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile involves a Sonogashira coupling reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Bromo-5-fluoro-2-formylbenzonitrile with analogous benzonitrile derivatives, emphasizing substituent positions, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties CAS Number Reference ID
4-Bromo-5-fluoro-2-formylbenzonitrile Br (4), F (5), -CHO (2) C₈H₃BrFNO ~240.03 (estimated) Intermediate for pharmaceuticals, electrophilic aldehyde for nucleophilic additions Not explicitly listed -
5-Bromo-2-fluorobenzonitrile Br (5), F (2) C₇H₃BrFN 200.01 Pharmaceutical intermediate (e.g., kinase inhibitors); high halogen stability 179897-89-3
4-Bromo-2-fluoro-5-methylbenzonitrile Br (4), F (2), CH₃ (5) C₈H₅BrFN 214.04 Agrochemical synthesis; methyl group enhances lipophilicity 916792-07-9
4-(4-Bromo-2-formylphenoxy)-benzonitrile Br (4), -CHO (2), -O-C₆H₄-CN (4) C₁₄H₈BrNO₂ 302.12 Building block for polymers or ligands; phenoxy group enables conjugation 1937121-89-5
2-Bromo-4-fluoro-5-nitrobenzonitrile Br (2), F (4), NO₂ (5) C₇H₂BrFN₂O₂ 243.00 Nitro group facilitates reduction to amines; used in dye synthesis 1379371-66-0

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups (EWGs) : The formyl (-CHO) and nitrile (-CN) groups in 4-Bromo-5-fluoro-2-formylbenzonitrile create a strong electron-deficient aromatic system, enhancing reactivity toward nucleophiles (e.g., in Schiff base formation). This contrasts with methyl-substituted analogs (e.g., 4-Bromo-2-fluoro-5-methylbenzonitrile ), where the electron-donating CH₃ group reduces electrophilicity but improves lipid solubility .
  • Halogen Positioning : Bromine at position 4 (vs. 5 in 5-Bromo-2-fluorobenzonitrile ) may sterically hinder meta-substitution reactions, altering regioselectivity in cross-coupling reactions .

Synthetic Utility: The formyl group in 4-Bromo-5-fluoro-2-formylbenzonitrile enables condensation reactions to form imines or hydrazones, critical in drug discovery (e.g., kinase inhibitor scaffolds). In contrast, nitro-substituted analogs (e.g., 2-Bromo-4-fluoro-5-nitrobenzonitrile) are precursors for amino derivatives via reduction .

Physicochemical Properties: Solubility: Polar substituents (-CHO, -CN) likely render 4-Bromo-5-fluoro-2-formylbenzonitrile soluble in polar aprotic solvents (e.g., DMF, DMSO), whereas methyl or phenoxy derivatives exhibit higher organic-phase compatibility . Stability: Fluorine at position 5 enhances metabolic stability compared to non-fluorinated analogs, a trait leveraged in medicinal chemistry .

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